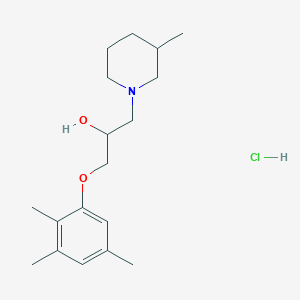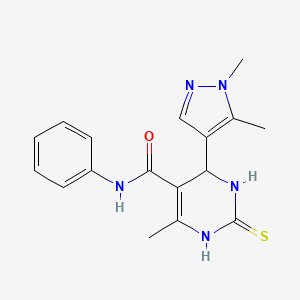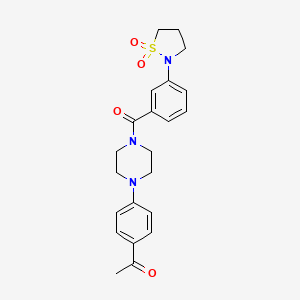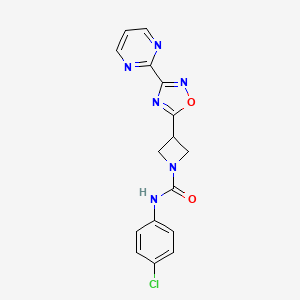
1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO2 and its molecular weight is 327.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Isotopic Labeling
The synthesis of complex molecules related to 1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is pivotal for the advancement of pharmacological research. For instance, the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068), a 5HT1A antagonist, demonstrates the intricate processes involved in creating isotopically labeled compounds for drug development and metabolic studies. The preparation of a 3-[14C]-isotopomer highlights the significance of chiral and radiolabeled building blocks in understanding drug mechanisms and pharmacokinetics (Czeskis, 1998).
Pharmacological Research
The development of analogues such as (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol showcases the exploration of molecular structures to enhance the affinity for specific receptors, in this case, NMDA receptors containing the NR2B subunit. Such research not only sheds light on the conformational requirements for receptor binding but also provides new tools for investigating the role of NR2B-containing NMDA receptors in neurological processes (Butler et al., 1998).
Antimicrobial and Antiradical Activities
Studies on derivatives of this compound have indicated potential antimicrobial and antiradical activities. For instance, the evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed insights into the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, and their antioxidant capabilities. Such research underscores the potential therapeutic applications of these compounds in combating microbial infections and oxidative stress (Čižmáriková et al., 2020).
Corrosion Inhibition
The application of Schiff bases derived from amino acids like L-Tryptophan, in corrosion inhibition of metals such as stainless steel in acidic environments, represents an interesting intersection between organic chemistry and materials science. The efficacy of these compounds in protecting metal surfaces from corrosion, analyzed through electrochemical methods and quantum chemical parameters, illustrates the versatile applications of organic compounds in industrial settings (Vikneshvaran & Velmathi, 2017).
Thermo-solvatochromism Studies
The investigation into the thermo-solvatochromism of zwitterionic probes in aqueous alcohols provides valuable insights into the solvation dynamics and the interaction between solvents and solutes at varying temperatures. Such studies are fundamental in understanding solvent effects on chemical reactions and molecular behaviors, contributing to the broader field of physical chemistry and material science (Tada, Silva, & Seoud, 2003).
特性
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-6-5-7-19(10-13)11-17(20)12-21-18-9-14(2)8-15(3)16(18)4;/h8-9,13,17,20H,5-7,10-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMHPKBYIUQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{[(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)
![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)
![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)
![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)


